[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid
Description
Properties
IUPAC Name |
(5-nitro-2-phenylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYHAZVUBDEAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid typically involves the reaction of 5-nitro-2-(phenylsulfanyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The boronic acid moiety can participate in reduction reactions to form corresponding alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the preparation of advanced materials with unique properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Functional Group Influence on Enzyme Inhibition
Phenyl Boronic Acid Derivatives
- Phenyl boronic acid exhibits superior diagnostic accuracy in detecting β-lactamase (BL) enzymes compared to aminophenylboronic acid (APBA) . Its mechanism involves forming a reversible covalent acyl-enzyme intermediate with BLs, mimicking the β-lactam antibiotic transition state .
- Bifunctional phenyl boronic acids (e.g., ester-linked derivatives) inhibit coronavirus proteases by targeting conserved serine clusters (Ser139, Ser144, Ser147) via boronic acid-hydroxyl interactions .
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic Acid
- The phenylsulfanyl group may improve membrane permeability due to hydrophobicity but could reduce solubility in aqueous media compared to hydroxylated analogues (e.g., 5-hydroxyphenylboronic acid) .
Antiproliferative Effects
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid show potent cytotoxicity (IC₅₀ ≈ 0.2 µM) in leukemia cells .
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (Compound 2) and pyren-1-yl boronic acid (Compound 3) precipitate in RPMI culture medium, limiting reliable bioactivity assays .
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic Acid
Structural Analogues in Drug Design
HDAC Inhibitors
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . Its para-substituted methoxyethyl group enhances binding specificity.
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic Acid
- The ortho-substituted phenylsulfanyl group may sterically hinder interactions with HDAC active sites, reducing efficacy compared to para-substituted analogues.
Boronic Esters vs. Free Acids
- Pinacol boronic esters (e.g., PC-1039) hydrolyze to free boronic acids in aqueous solutions, with oxidation rates influenced by diol affinity . For example, pinacol-derived esters oxidize faster (50% conversion in 10 minutes) than neopentyl glycol esters (27 minutes) .
- The free boronic acid form of [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid may exhibit slower hydrolysis due to steric effects from the nitro and phenylsulfanyl groups.
Biological Activity
[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and antimicrobial applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid
- Molecular Formula : C12H10BNO3S
- Molecular Weight : 265.19 g/mol
The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols, which can affect various biological processes. The specific mechanisms by which [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid exerts its effects include:
- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes by binding to their active sites. This inhibition can disrupt cellular processes such as protein degradation and cell cycle progression.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, likely through interference with microbial metabolic pathways.
Antimicrobial Studies
Research indicates that [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid exhibits moderate antimicrobial activity against several bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 16 µg/mL | |
| Escherichia coli | 8 µg/mL | |
| Bacillus cereus | 4 µg/mL |
These findings suggest that the compound may be a promising candidate for further development as an antimicrobial agent.
Cytotoxicity and Cancer Research
In cancer studies, boronic acids have been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. For instance, studies have indicated that similar boronic acids can halt the progression of the cell cycle at the G2/M phase in certain cancer cell lines, leading to apoptosis.
Case Studies
- Study on Antifungal Activity : A study evaluated the antifungal properties of various phenylboronic acids, including derivatives similar to [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid. The results showed that this class of compounds could effectively inhibit Candida albicans and Aspergillus niger, with a mechanism likely involving the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis in fungi .
- Proteasome Inhibition : Research has demonstrated that boronic acids can act as proteasome inhibitors, which are vital in cancer therapy. The inhibition leads to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death .
Q & A
Q. What synthetic routes are optimal for preparing [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid, and how do reaction conditions impact yield?
- Methodological Answer : Aryl boronic acids are typically synthesized via Suzuki-Miyaura coupling or direct boronation of aryl halides. For nitro- and sulfur-substituted derivatives, protection of reactive groups (e.g., nitro reduction) may be required. Key factors include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling .
- Solvent : THF or dioxane for boronate ester intermediates, with aqueous workup to hydrolyze to boronic acid .
- Temperature : Controlled heating (60–80°C) to avoid decomposition of nitro or sulfanyl groups.
Yield optimization requires monitoring by TLC or HPLC, with purity validated via NMR (e.g., boron-coupled peaks at δ 7–9 ppm) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- 1H/11B NMR : Confirm absence of esterification (boron-oxygen peaks) and validate aromatic substitution patterns .
- LC-MS/MS : Detect trace impurities (e.g., residual diols or aryl halides) at sub-ppm levels using methods validated per ICH guidelines (LOD < 0.1 ppm) .
- Elemental Analysis : Verify boron content (~4.4% theoretical for C₁₂H₁₀BNO₄S).
Q. What stability considerations are critical for handling and storage?
- Methodological Answer :
- Storage : Airtight containers under inert gas (N₂/Ar) at 0–4°C to prevent hydrolysis or oxidation .
- ROS Sensitivity : The nitro group may enhance oxidative instability; monitor via H₂O₂ exposure assays (e.g., 50% conversion to phenol in <30 min under physiological conditions) .
- Moisture Control : Use molecular sieves in storage vials to suppress boronic acid dimerization.
Advanced Research Questions
Q. How do the nitro and phenylsulfanyl substituents influence reactivity in cross-coupling or oxidation reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group reduces electron density at boron, slowing oxidative addition in Pd-catalyzed reactions but enhancing stability toward hydrolysis .
- Sulfanyl Group Impact : The phenylsulfanyl moiety may sterically hinder coupling partners (e.g., nitriles) but improve solubility in nonpolar solvents.
- Data-Driven Analysis : Compare oxidation rates (t₁/₂) using H₂O₂ exposure (Table 2, ). For example, nitro-substituted boronic esters oxidize faster (t₁/₂ = 5–10 min) than non-nitro analogs (t₁/₂ = 22 min) .
Q. How can contradictory data on reaction outcomes (e.g., catalytic efficiency) be resolved?
- Methodological Answer :
- Parameter Screening : Systematically vary Pd catalyst loading (1–5 mol%), base (K₂CO₃ vs. CsF), and solvent polarity .
- Competitive Binding Assays : Use alizarin red S (ARS) to quantify boronic acid-diol affinity and correlate with reaction rates (e.g., lower affinity = faster hydrolysis) .
- Computational Modeling : DFT calculations to assess transition-state energies influenced by nitro/sulfanyl groups.
Q. Can this compound be adapted for stimuli-responsive drug delivery systems?
- Methodological Answer :
- H₂O₂-Triggered Release : The boronic ester moiety can be cleaved by ROS (e.g., H₂O₂) to release active agents. Monitor conversion via time-dependent 1H NMR (e.g., O–CH₂ peak disappearance at δ 5.10 ppm) .
- Hydrogel Integration : Formulate with glucose-sensitive polymers (e.g., poly(vinyl alcohol)) for pH- or redox-responsive release, leveraging boronic acid-polyol complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
